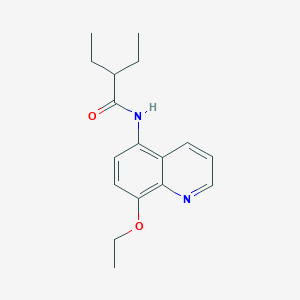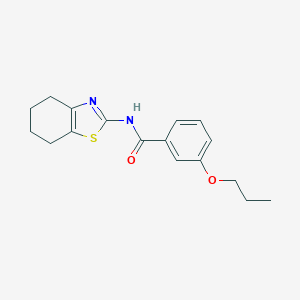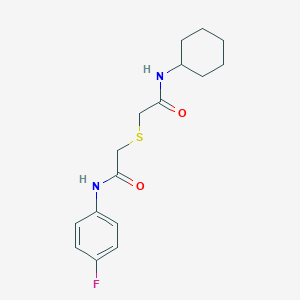![molecular formula C22H34N2O2 B256180 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE](/img/structure/B256180.png)
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of two piperidine rings and a propoxybenzoyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group can be introduced via acylation reactions using propoxybenzoyl chloride and a suitable base.
Coupling of the Piperidine Rings: The final step involves the coupling of the two piperidine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2-Piperidin-1-ylethyl)-1-benzoylpiperidine: Similar structure but lacks the propoxy group.
1-(2-Propoxybenzoyl)piperidine: Contains the propoxybenzoyl group but only one piperidine ring.
Uniqueness
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE is unique due to the presence of both the propoxybenzoyl group and the two piperidine rings
属性
分子式 |
C22H34N2O2 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C22H34N2O2/c1-2-18-26-21-12-5-4-11-20(21)22(25)24-16-9-6-10-19(24)13-17-23-14-7-3-8-15-23/h4-5,11-12,19H,2-3,6-10,13-18H2,1H3 |
InChI 键 |
UMWLAEMMHADFSW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3 |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)

![2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B256104.png)
![N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B256105.png)
![3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B256106.png)
![2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B256107.png)
![4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B256111.png)
![1-(1,1-dioxothiolan-3-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B256130.png)
![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
